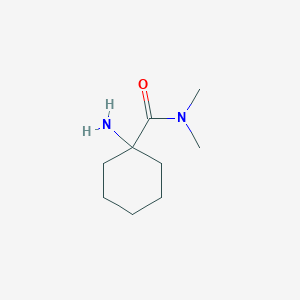
2-(2H-indazol-2-yl)ethan-1-amine
Descripción general
Descripción
“2-(2H-indazol-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 90559-04-9 . It has a molecular weight of 161.21 . It is in liquid form .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “2-(2H-indazol-2-yl)ethan-1-amine”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific example of a transition metal-catalyzed approach involves a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation .Molecular Structure Analysis
The InChI Code for “2-(2H-indazol-2-yl)ethan-1-amine” is 1S/C9H11N3/c10-5-6-12-7-8-3-1-2-4-9(8)11-12/h1-4,7H,5-6,10H2 .Physical And Chemical Properties Analysis
“2-(2H-indazol-2-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 161.21 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Applications
Indazole derivatives have been used in the development of anticancer agents . For instance, the anticancer agents pazopanib, axitinib, niraparib, and entrectinib all contain the indazole structural motif .
Antidepressant Applications
Indazole-containing compounds have also been found to have antidepressant properties . This suggests potential applications in the treatment of mood disorders, including major depressive disorder.
Anti-inflammatory Applications
Indazole derivatives have been used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as benzydamine and bendazac . Additionally, a set of 2H-indazole derivatives was designed by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds .
Antibacterial Applications
Indazole-containing compounds have been found to have antibacterial properties . This suggests potential applications in the treatment of bacterial infections.
Antiemetic Applications
The antiemetic drug granisetron, used to treat nausea and vomiting following chemotherapy, contains the indazole moiety .
Antiprotozoal Applications
Indazole is an important scaffold in medicinal chemistry and has been used in the development of antiprotozoal drugs .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Safety and Hazards
The safety information for “2-(2H-indazol-2-yl)ethan-1-amine” includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Indazole-containing derivatives, such as “2-(2H-indazol-2-yl)ethan-1-amine”, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is potential for future research and development in this area.
Mecanismo De Acción
Target of Action
Indazole-containing compounds, which include 2-(2h-indazol-2-yl)ethan-1-amine, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The synthesis of 2h-indazoles often involves the formation of c–n and n–n bonds . This suggests that the compound may interact with its targets through these bonds, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the broad range of biological activities associated with indazole-containing compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, cancer progression, hypertension, and bacterial growth.
Pharmacokinetics
The compound is a liquid at room temperature , which suggests it could be administered in a variety of ways, potentially impacting its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact how 2-(2H-indazol-2-yl)ethan-1-amine interacts with its targets and how stable it remains over time. The compound is stable at 4 degrees Celsius , suggesting that it may require controlled storage conditions for optimal stability and efficacy.
Propiedades
IUPAC Name |
2-indazol-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-6-12-7-8-3-1-2-4-9(8)11-12/h1-4,7H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPNKJOIQUOQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-indazol-2-yl)ethan-1-amine | |
CAS RN |
90559-04-9 | |
| Record name | 2-(2H-indazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300881.png)


![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300894.png)
![4-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300913.png)








![3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3300975.png)